Methyl 5-chloro-6-cyanonicotinate
Overview
Description
Methyl 5-chloro-6-cyanonicotinate is a chemical compound with the molecular formula C8H5ClN2O2 and a molecular weight of 196.59 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of a chlorine atom at the 5-position and a cyano group at the 6-position on the pyridine ring. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-6-cyanonicotinate typically involves the chlorination and cyanation of nicotinic acid derivatives. One common method includes the reaction of 5-chloronicotinic acid with a cyanating agent such as cyanogen bromide in the presence of a base like triethylamine. The reaction is carried out under reflux conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-6-cyanonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Substitution: Formation of 5-amino-6-cyanonicotinate derivatives.
Reduction: Formation of 5-chloro-6-aminonicotinate.
Oxidation: Formation of 5-chloro-6-cyanonicotinic acid.
Scientific Research Applications
Methyl 5-chloro-6-cyanonicotinate is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Employed in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of Methyl 5-chloro-6-cyanonicotinate is primarily related to its ability to interact with biological macromolecules. The cyano group can form hydrogen bonds with proteins and nucleic acids, potentially inhibiting their function. Additionally, the chlorine atom can participate in halogen bonding, further stabilizing the interaction with target molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloronicotinate
- Methyl 6-cyanonicotinate
- 5-Chloro-6-cyanonicotinic acid
Uniqueness
Methyl 5-chloro-6-cyanonicotinate is unique due to the simultaneous presence of both chlorine and cyano groups on the pyridine ring. This dual substitution pattern imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
methyl 5-chloro-6-cyanopyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c1-13-8(12)5-2-6(9)7(3-10)11-4-5/h2,4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPBMRJEHLCFSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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